4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
“4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C5H3ClF3N2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a chlorine atom, a methyl group, and a trifluoromethyl group .Scientific Research Applications
Synthesis and Characterization for Antimicrobial Activities
A study by Bhat et al. (2016) explored the synthesis of new 1,2,3-triazolyl pyrazole derivatives, including structures similar to 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole, showcasing their potential as antimicrobial agents. These compounds exhibited broad-spectrum antimicrobial activities along with moderate to good antioxidant activities. The compounds were characterized through various spectroscopic methods and further analyzed through in silico molecular docking studies, indicating their efficacy as inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Development of Novel Regional Isomers
Chupp (1994) discussed the synthesis of regional isomers of 1-methyl-5-(trifluoromethyl)-3-chloropyrazole, focusing on the preparation of new substituted compounds in the 4-position. This work highlighted the versatility of pyrazole compounds in synthesizing new structural variants for further biological and chemical applications (Chupp, 1994).
Fluorination and Oxidation Studies
Research by Bonacorso et al. (2015) introduced metal-free electrophilic fluorination and oxidation at the C-4 position of pyrazoles, demonstrating the chemical reactivity and potential for the modification of pyrazole-based compounds. This study provides insights into the chemical versatility and reactivity of pyrazoles, including compounds similar to 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole, under specific conditions (Bonacorso et al., 2015).
Analgesic Agent Development
Machado et al. (2009) explored the crystal structures of novel analgesic agents related to pyrazole derivatives, focusing on structural determinations to understand the interactions stabilizing molecular packing. This study's insights into molecular structures can guide the design of new analgesic compounds using the pyrazole scaffold (Machado et al., 2009).
Charge-Transfer Chemistry Exploration
Adam et al. (2021) investigated the charge-transfer chemistry of fluorine-containing pyrazoline-5-ones, shedding light on the interactions between pyrazole derivatives and various π-acceptors. This research underscores the potential of pyrazole compounds in developing materials with specific optical and electronic properties (Adam et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTOBPVSOYISFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360972 | |
Record name | 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
235106-12-4 | |
Record name | 4-Chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=235106-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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